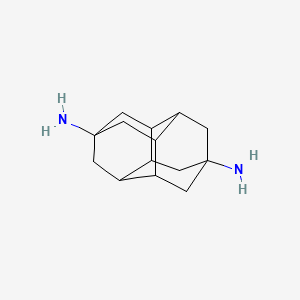
4,9-Diaminodiamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Diaminodiamantane is a derivative of diamantane, a polycyclic hydrocarbon with a diamond-like structure This compound is characterized by the presence of two amino groups attached to the 4th and 9th positions of the diamantane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,9-Diaminodiamantane can be synthesized through several methods. One common approach involves the reduction of 4,9-dinitrodiamantane using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 4,9-diazidodiamantane with hydrogen gas over a palladium catalyst . These reactions typically occur under mild conditions and yield high-purity products.
Industrial Production Methods: Industrial production of this compound often involves the large-scale reduction of 4,9-dinitrodiamantane. This process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 4,9-Diaminodiamantane undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amino groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: 4,9-Dinitrodiamantane.
Reduction: Various reduced derivatives of this compound.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4,9-Diaminodiamantane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 4,9-Diaminodiamantane involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the diamond-like framework provides stability and rigidity, making it an ideal scaffold for drug design .
Comparison with Similar Compounds
Adamantane: A simpler polycyclic hydrocarbon with a similar diamond-like structure but fewer functional groups.
1-Aminodiamantane: A derivative with a single amino group.
4-Aminodiamantane: Another derivative with an amino group at the 4th position
Uniqueness of 4,9-Diaminodiamantane: Its structure allows for versatile chemical modifications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-diamine |
InChI |
InChI=1S/C14H22N2/c15-13-1-7-8-4-14(16)5-9(7)11(3-13)12(6-14)10(8)2-13/h7-12H,1-6,15-16H2 |
InChI Key |
OQFGCBHYTPVGEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3CC4(CC2C5CC1(CC3C5C4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


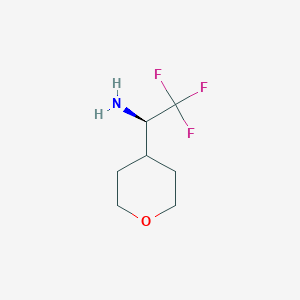
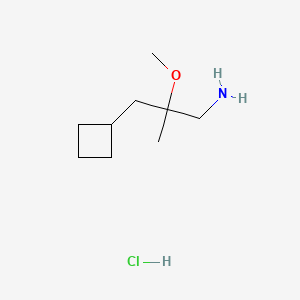
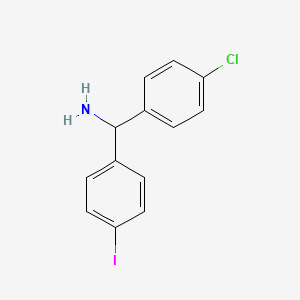
![3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid](/img/structure/B13577362.png)

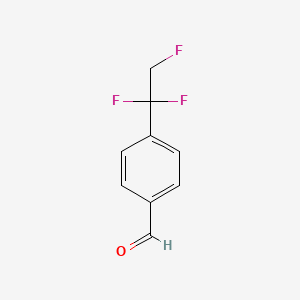
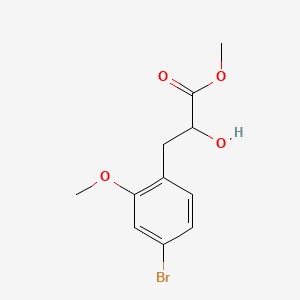
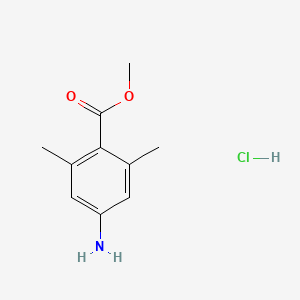
![7-(3-Pyridyl)-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13577388.png)
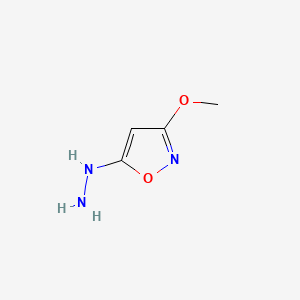
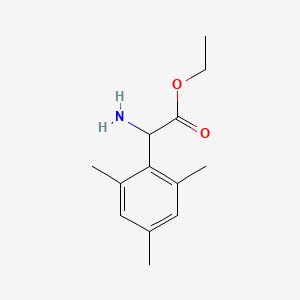
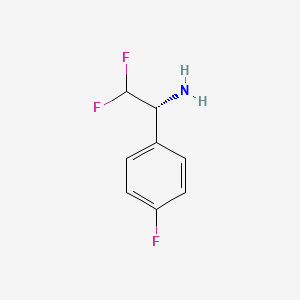
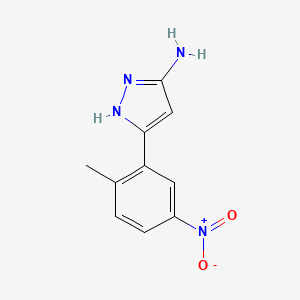
![N-[2-(4-chlorophenyl)ethyl]-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13577422.png)
